2-ブロモ-3-ヨード-6-メトキシピリジン

説明

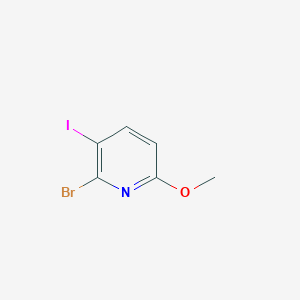

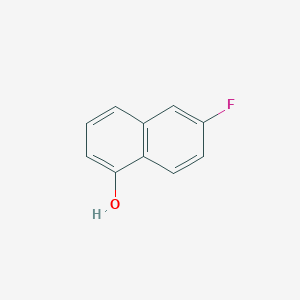

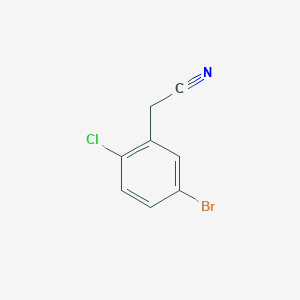

2-Bromo-3-iodo-6-methoxypyridine is a pyridine derivative. It has a molecular formula of C6H5BrINO and a molecular weight of 313.92 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-iodo-6-methoxypyridine consists of a pyridine ring with bromine, iodine, and methoxy groups attached to it . The SMILES string representation of the molecule is COc1ccc(I)nc1Br .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-iodo-6-methoxypyridine include a molecular weight of 313.92 g/mol . It is a solid at room temperature .科学的研究の応用

有機合成

2-ブロモ-3-ヨード-6-メトキシピリジン: は、特に複雑な分子の構築において、有機合成における汎用性の高い試薬です。 ハロゲン原子は、クロスカップリング反応のための貴重なビルディングブロックとなっています 。これは、医薬品や農薬に共通する、より大きな分子にピリジンモチーフを導入するために使用できます。

医薬品化学

医薬品化学では、この化合物は、さまざまな生物活性分子の合成の前駆体として役立ちます。 これは、体内にある酵素や受容体に結合できるリガンドを作成するために使用され、新規薬剤の開発を支援します .

高分子研究

2-ブロモ-3-ヨード-6-メトキシピリジンのハロゲン化ピリジン構造は、高分子研究において有益です。 これは、熱安定性の向上や電子特性の変更など、ポリマーの特性を変更するためにポリマーに組み込むことができます .

材料科学

この化合物は、材料科学において、電子機器やナノテクノロジーで潜在的な用途を持つ新しい材料を合成するために使用されます。 複雑な構造を形成する能力は、特定の所望の特性を持つ高度な材料を作成するのに適しています .

分析化学

2-ブロモ-3-ヨード-6-メトキシピリジン: は、分析化学において、物質を識別または定量化するために、標準または試薬として使用できます。 その独特の化学構造により、クロマトグラフィーや分光法で利用できます .

環境科学

環境科学では、この化合物は、環境におけるその挙動と分解について調査できます。 その安定性と反応性を理解することは、環境への影響を評価し、分解戦略の開発を支援します .

触媒

2-ブロモ-3-ヨード-6-メトキシピリジンに存在するハロゲンは、触媒プロセスで使用するための候補となります。 特にハロゲン関与を必要とする反応において、触媒サイクルに参加して、より効率的で選択的な化学プロセスを作成できます .

光還元研究

CO2光還元に関する研究では、2-ブロモ-3-ヨード-6-メトキシピリジンのようなハロゲン化化合物の使用が検討されています。 これは、光エネルギーを使用してCO2を有用な化学物質に変換する触媒の合成の一部となる可能性があります .

Safety and Hazards

作用機序

Target of Action

It is known that bromo and iodo pyridines are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

It is known that such compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromo and iodo groups on the pyridine ring can act as leaving groups, allowing the carbon they were attached to form a bond with a new group .

Biochemical Pathways

As a reagent in organic synthesis, it can be used to create a wide variety of compounds, potentially affecting many different biochemical pathways depending on the final product .

Pharmacokinetics

As a reagent in organic synthesis, its pharmacokinetic properties would largely depend on the final compound it is used to create .

Result of Action

As a reagent in organic synthesis, its effects would largely depend on the final compound it is used to create .

Action Environment

Factors such as temperature, ph, and solvent can affect the course of the reactions it is used in .

特性

IUPAC Name |

2-bromo-3-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWGRARQBSSJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)

![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)